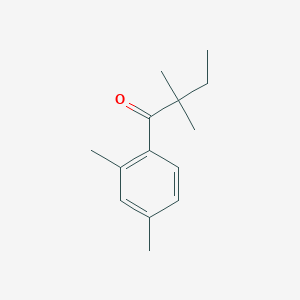

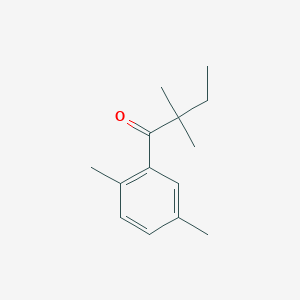

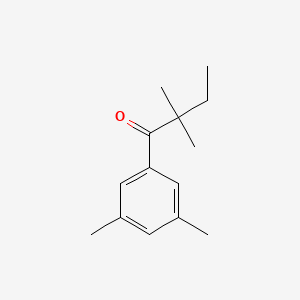

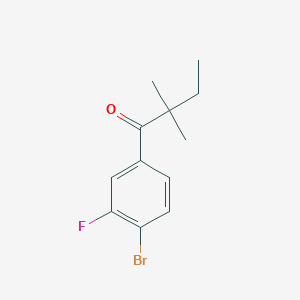

3-Cyanophenyl cyclopentyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

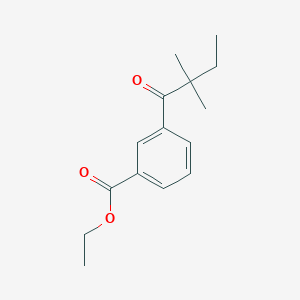

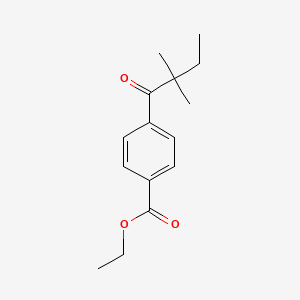

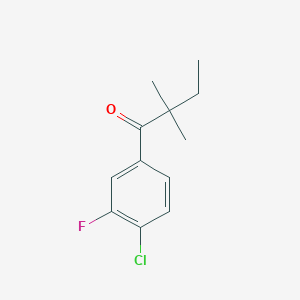

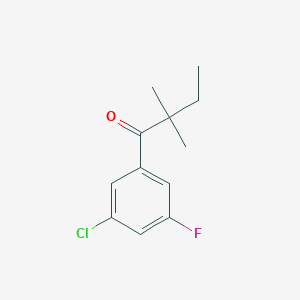

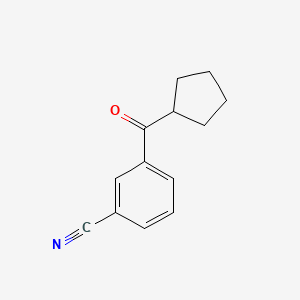

3-Cyanophenyl cyclopentyl ketone is an organic compound with the molecular formula C13H13NO . It has gained the attention of researchers due to its unique properties and potential applications.

Synthesis Analysis

Catalytic methods for ketone synthesis are continually being developed . A photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids, and aryl/alkyl bromides allows for concise synthesis of highly functionalized ketones directly .Molecular Structure Analysis

The molecular weight of this compound is 199.25 g/mol. The InChI representation of the molecule isInChI=1S/C13H13NO/c14-9-10-4-3-7-12(8-10)13(15)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2. Chemical Reactions Analysis

The ketone functional group has a unique reactivity in organic chemistry and is associated with a number of useful reactions . Many frequently used reactions, including the Mannich reaction, Wittig reaction, Grignard reaction, Passerini reaction, Baeyer–Villiger oxidation, and Wolff–Kishner–Huang reduction describe a wide array of transformations of ketones .Wissenschaftliche Forschungsanwendungen

Photoinitiators for Polymerization and 3D Printing

Ketone derivatives have been synthesized and proposed as efficient photoinitiators for the free radical polymerization of acrylates under LED irradiation. Specifically, certain ketones based on piperidin-4-one with furane peripheral groups showed high photoinitiating abilities, making them suitable for thick sample polymerizations and 3D printing applications. These findings highlight the role of ketone derivatives in advancing materials science, particularly in photopolymerization processes under visible light, which is crucial for 3D printing technology (Xu et al., 2020).

Asymmetric Cyanosilylation of Ketones

Research into the activation of chiral (salen)AlCl complexes by phosphoranes has led to the development of a potent catalyst system for the asymmetric cyanosilylation of ketones. This system has enabled highly enantioselective cyanosilylation of linear aliphatic ketones, demonstrating the potential of ketone derivatives in synthesizing chiral compounds, which are valuable in the pharmaceutical industry (Zeng et al., 2016).

Hydroalkylation of Alkenyl Ketones

Studies on the palladium-catalyzed intramolecular hydroalkylation of alkenyl ketones have shown that specific conditions lead to the formation of substituted cyclohexanones with high regioselectivity. These findings have implications for the synthesis of complex organic molecules, showcasing the utility of ketone derivatives in creating cyclic compounds through catalytic processes (Han et al., 2004).

Electrophilic Amination of Carbanions

The electrophilic amination of carbanions using 3-aryl-N-carboxamido oxaziridines, where the 3-(2-cyanophenyl)-derivative was notably effective, opens new avenues for the functionalization of ketones. This research underscores the role of cyanophenyl-substituted ketones in organic synthesis, particularly in the amination of ketone, ester, and amide enolates, as well as stabilized carbanions (Armstrong et al., 2000).

Wirkmechanismus

Zukünftige Richtungen

Research directions should orient toward exploring new fuels suitable for future advanced combustion engines to achieve better engine efficiency and significantly less harmful emissions . Cyclic ketones, among bio-derived fuels, are of significant interest to the combustion community for several reasons . They possess high resistance to autoignition characteristics, making them potentially attractive for fuel blending applications to increase engine efficiency and also to mitigate harmful emissions .

Eigenschaften

IUPAC Name |

3-(cyclopentanecarbonyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-9-10-4-3-7-12(8-10)13(15)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSDRYMVLNIHQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642557 |

Source

|

| Record name | 3-(Cyclopentanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898791-36-1 |

Source

|

| Record name | 3-(Cyclopentylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopentanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.